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Compound of Interest

2-Amino-N-
Compound Name:

isopropylbenzenesulfonamide

cat. No.: B1317803

Synthesis of 2-Amino-N-
iIsopropylbenzenesulfonamide: A Detailed
Laboratory Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 2-Amino-N-
isopropylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug
discovery. The described methodology follows a robust three-step synthetic pathway,
commencing with the preparation of 2-nitrobenzenesulfonyl chloride, followed by its reaction
with isopropylamine, and culminating in the reduction of the nitro intermediate to the target
amine. Detailed experimental protocols, quantitative data, and characterization of intermediates
and the final product are presented herein.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials, intermediates, and the final
product is provided below for easy reference.
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Molecular Weight (

Compound Name Molecular Formula CAS Number
g/mol )

2,2'-Dinitrodiphenyl

o C12HsN204S2 308.33 1155-00-6
disulfide
2-
Nitrobenzenesulfonyl CeH4CINO4S 221.62 1694-92-4
chloride
Isopropylamine CsHoN 59.11 75-31-0
N-isopropyl-2-
nitrobenzenesulfonam  CoH12N204S 24427 23530-42-9
ide
2-Amino-N-
isopropylbenzenesulfo  CsH14N202S 214.29 761435-31-8
namide

Experimental Protocols

The synthesis of 2-Amino-N-isopropylbenzenesulfonamide is presented as a three-step
process. Each step is detailed with a comprehensive protocol suitable for a standard laboratory
setting.

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride

This procedure outlines the preparation of the key intermediate, 2-nitrobenzenesulfonyl
chloride, from 2,2'-dinitrodiphenyl disulfide. This protocol is adapted from a well-established
method.

Materials and Reagents:
e 2,2'-Dinitrodiphenyl disulfide
o Concentrated hydrochloric acid (HCI)

o Concentrated nitric acid (HNO3)
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Chlorine gas (Cl2)

Glacial acetic acid

Concentrated ammonium hydroxide (NH4OH)

Water

Equipment:

» 3-L three-necked, round-bottomed flask
 Efficient liquid-sealed stirrer

» Reflux condenser

e Gas inlet tube

o Steam bath

e Buchner funnel and filter flask
Procedure:

e In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a
gas inlet tube, place 200 g of 2,2'-dinitrodiphenyl disulfide, 1 L of concentrated hydrochloric
acid, and 200 mL of concentrated nitric acid.

 Introduce a steady stream of chlorine gas into the mixture (approximately two bubbles per
second) and warm the flask on a steam bath to 70°C.

o Continue heating and passing chlorine gas for one hour after the disulfide has melted and
the solution has turned an orange-red color.

o Separate the resulting sulfonyl chloride from the supernatant liquid by decantation and wash
it with two 300-mL portions of warm water (70°C).

» Allow the washed chloride to solidify and drain the water as completely as possible.
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» Dissolve the crude sulfonyl chloride in 140 mL of glacial acetic acid at 50-60°C and quickly
filter the solution by suction.

 Chill the filtrate in cold water and stir vigorously to induce crystallization.

 Triturate the crystalline mixture with 1 L of cold water and decant the water into a large
Bichner funnel. Repeat this washing process twice.

e Add 1L of cold water to the crystals, followed by 10 mL of concentrated ammonium
hydroxide, with stirring.

e Collect the crystals on the filter, wash with 200 mL of water, and allow them to air-dry. The
expected yield is approximately 240 g (84%) of a light yellow product with a melting point of
64-65°C.

Step 2: Synthesis of N-isopropyl-2-
nitrobenzenesulfonamide

This step involves the reaction of 2-nitrobenzenesulfonyl chloride with isopropylamine to form
the corresponding sulfonamide.

Materials and Reagents:

2-Nitrobenzenesulfonyl chloride (from Step 1)
 |sopropylamine

e Triethylamine

¢ Dichloromethane (DCM)

o Ethyl acetate

e Hexane

« Dilute hydrochloric acid

¢ Anhydrous magnesium sulfate
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Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice-water bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in
dichloromethane in a round-bottom flask.

Cool the mixture in an ice-water bath with stirring.

To the cooled solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 6 hours.

Dilute the reaction mixture with a 1.1 mixture of ethyl acetate and hexane.

Wash the organic layer with dilute hydrochloric acid and then with water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Wash the resulting solid with hexane and air-dry to obtain N-isopropyl-2-
nitrobenzenesulfonamide as a colorless solid. An expected yield of approximately 96% can
be achieved.[1]

Characterization Data for N-isopropyl-2-nitrobenzenesulfonamide:

1H NMR (300 MHz, CDCls): & (ppm) 1.16 (d, J=6.2, 6H), 3.60-3.73 (m, 1H), 5.12 (d, J=7.1,
1H), 7.72-7.78 (m, 2H), 7.85-7.89 (m, 1H), 8.16-8.20 (m, 1H).[1]
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Step 3: Synthesis of 2-Amino-N-
isopropylbenzenesulfonamide

The final step is the reduction of the nitro group of N-isopropyl-2-nitrobenzenesulfonamide to
the desired amino group. A common and effective method for this transformation is catalytic
hydrogenation.

Materials and Reagents:

N-isopropyl-2-nitrobenzenesulfonamide (from Step 2)

10% Palladium on carbon (Pd/C)

Methanol or Ethanol

Hydrogen gas (H2)

Celite

Equipment:

e Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
» Reaction flask

o Filtration apparatus

Procedure:

In a suitable reaction flask, dissolve N-isopropyl-2-nitrobenzenesulfonamide in methanol or
ethanol.

Carefully add a catalytic amount of 10% Pd/C to the solution.

Secure the flask to the hydrogenation apparatus.

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
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« Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified by
the apparatus) at room temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material
is consumed.

e Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert
gas (e.g., nitrogen or argon).

« Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the
Celite pad with the reaction solvent.

» Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Amino-N-
isopropylbenzenesulfonamide.

e The crude product can be purified by recrystallization or column chromatography to obtain
the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of 2-
Amino-N-isopropylbenzenesulfonamide.
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Characterization of 2-Amino-N-
iIsopropylbenzenesulfonamide

While experimental spectroscopic data for 2-Amino-N-isopropylbenzenesulfonamide is not
widely available in the public domain, the following are predicted characteristic data based on
its structure and analysis of similar compounds. Researchers are advised to perform full
characterization on their synthesized material.
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» Appearance: Off-white to light yellow solid.
e Melting Point: Not reported.

» 1H NMR (predicted): The spectrum is expected to show signals for the aromatic protons
(likely in the range of 6.5-7.8 ppm), a broad singlet for the amino (-NH2) protons, a signal for
the sulfonamide proton (-SO2NH-), a multiplet for the isopropyl methine proton, and a
doublet for the isopropyl methyl protons.

e 13C NMR (predicted): The spectrum should display distinct signals for the aromatic carbons
and the isopropyl group carbons.

» IR Spectroscopy (predicted): Characteristic peaks are expected for N-H stretching of the
primary amine and the sulfonamide, S=0O stretching of the sulfonyl group, and aromatic C-H
and C=C stretching.

e Mass Spectrometry (predicted): The mass spectrum should show a molecular ion peak
corresponding to the molecular weight of the compound (214.29 g/mol ).

Visualizing the Synthesis Workflow

The logical flow of the synthesis of 2-Amino-N-isopropylbenzenesulfonamide is depicted in
the following workflow diagram.

2,2-Dinitrodipheny! disulfide
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Caption: Synthetic workflow for 2-Amino-N-isopropylbenzenesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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